molecular formula C11H11BrN2S B13274020 3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline

3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13274020
M. Wt: 283.19 g/mol
InChI Key: IIDNUKCTFMDBIX-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline is a chemical compound that features a bromine atom, a methyl group, and a thiazole ring attached to an aniline base structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 4-bromo-3-methylaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-N-(thiazol-5-ylmethyl)aniline
  • 3-Chloro-4-methyl-N-(thiazol-5-ylmethyl)aniline
  • 3-Bromo-4-methyl-N-(imidazol-5-ylmethyl)aniline

Uniqueness

3-Bromo-4-methyl-N-(thiazol-5-ylmethyl)aniline is unique due to the presence of both a bromine atom and a thiazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

3-bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11BrN2S/c1-8-2-3-9(4-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3

InChI Key

IIDNUKCTFMDBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CN=CS2)Br

Origin of Product

United States

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